molecular formula C7H3BrF3NO3 B1404768 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene CAS No. 1417566-72-3

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene

Cat. No.: B1404768
CAS No.: 1417566-72-3
M. Wt: 286 g/mol
InChI Key: LYRFADAHIFOCPH-UHFFFAOYSA-N
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Description

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene is an organic compound with the molecular formula C7H3BrF3NO3. It is characterized by the presence of bromine, fluorine, and nitro functional groups, making it a versatile intermediate in organic synthesis . This compound is often used in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene plays a role in biochemical reactions primarily due to its reactive functional groups. The compound can interact with enzymes, proteins, and other biomolecules through various mechanisms. For instance, the nitro group can participate in redox reactions, while the bromine and fluorine atoms can form halogen bonds with amino acid residues in proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context .

Cellular Effects

This compound can influence various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling proteins, leading to altered cellular responses. Additionally, its impact on gene expression can result in changes in the production of specific proteins, thereby affecting cellular functions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to active sites of enzymes, leading to inhibition or activation of enzymatic activity. It can also interact with transcription factors, influencing gene expression. These binding interactions are facilitated by the compound’s functional groups, which can form hydrogen bonds, halogen bonds, and other non-covalent interactions with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound remains stable under standard laboratory conditions, but prolonged exposure to light or heat can lead to degradation. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in cell signaling and metabolism. Toxic or adverse effects have been observed at very high doses, including cellular toxicity and organ damage. These threshold effects highlight the importance of careful dosage control in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. The compound’s impact on metabolic pathways can result in altered cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters and can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in biochemical assays .

Subcellular Localization

The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its biochemical effects. For example, it may localize to the nucleus, influencing gene expression, or to the mitochondria, affecting cellular metabolism .

Preparation Methods

The synthesis of 1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene typically involves the bromination of a difluoromethoxy-substituted benzene derivative. One common method includes the use of palladium-catalyzed direct arylation reactions. For instance, the reaction of 1-bromo-4-(difluoromethoxy)benzene with appropriate reagents under palladium catalysis can yield the desired product . Industrial production methods often employ similar catalytic processes due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-Bromo-2-difluoromethoxy-5-fluoro-4-nitrobenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Properties

IUPAC Name

1-bromo-2-(difluoromethoxy)-5-fluoro-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3NO3/c8-3-1-4(9)5(12(13)14)2-6(3)15-7(10)11/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRFADAHIFOCPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Br)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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